

Reproducibility of Experimental Results for Standardized Rhodiola rosea Extract (Rhodiolin)

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Compound of Interest

Compound Name: Rhodiolin

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A Comparative Guide for Researchers and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific validity, particularly in the development of therapeutic agents. This guide provides a comprehensive comparison of experimental results for standardized Rhodiola rosea extracts, often marketed as **Rhodiolin**, to assess the consistency of its reported effects. Standardization of these extracts, typically to 3% rosavins and 1% salidroside, is a critical factor in ensuring reliable and reproducible outcomes in clinical settings.^{[1][2]} This document synthesizes data from multiple clinical trials, details the experimental protocols employed, and visualizes key signaling pathways and workflows to provide a clear and objective overview for researchers, scientists, and drug development professionals.

Quantitative Data Comparison

The following tables summarize the quantitative outcomes from various clinical trials investigating the effects of standardized Rhodiola rosea extract on fatigue, mental performance, and stress-related symptoms.

Table 1: Effects on Fatigue

Study (Year)	Dosage	Duration	Primary Outcome Measure	Result
Shevtsov et al. (2003)[3]	360 mg/day or 540 mg/day	Single dose	Anti-Fatigue Index (AFI)	Both doses showed a statistically significant reduction in fatigue compared to placebo.[3]
Olsson et al. (2009)	576 mg/day	28 days	Pines' Burnout Scale	30% reduction in fatigue symptoms compared to placebo.[2]
Lekomtseva et al. (2017)[4]	400 mg/day (WS® 1375)	8 weeks	Various fatigue scales	Statistically significant improvement in fatigue symptoms over the 8-week period.[4]
Kasper & Dienel (2017)[5]	400 mg/day (WS® 1375)	12 weeks	Maslach Burnout Inventory	Clear improvement in emotional exhaustion and other burnout symptoms over time.[5]

Table 2: Effects on Mental Performance

Study (Year)	Dosage	Duration	Primary Outcome Measure	Result
Spasov et al. (2000)[6]	100 mg/day	20 days	Neuro-motoric function tests	Significant improvements in physical fitness, neuro-motoric functions, and mental performance.[6]
Shevtsov et al. (2003)[3]	360 mg/day or 540 mg/day	Single dose	Capacity for mental work	Pronounced anti-fatigue effect and increased capacity for mental work.[3]
Spasov et al. (2000)	50 mg twice daily	20 days	Mental performance and general well-being	Demonstrated significant improvements in mental performance and general well-being in students during an exam period.[6]

Table 3: Effects on Stress and Anxiety

Study (Year)	Dosage	Duration	Primary Outcome Measure	Result
Edwards et al. (2012)	200 mg twice daily	4 weeks	Perceived Stress Questionnaire	Significant improvements in stress symptoms, quality of life, and mood.[6]
Cropley et al. (2015)	200 mg twice daily	14 days	State-Trait Anxiety Inventory	Significant decrease in self-reported anxiety and stress.[6]
Mao et al. (2015)	340-680 mg/day	12 weeks	Hamilton Depression Rating Scale (HAMD)	Statistically significant improvements in mood and reduction in insomnia and emotional instability in patients with mild-to-moderate depression.[2][6]

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding the context and reproducibility of the results.

Protocol 1: Assessment of Anti-Fatigue Effects

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[3]
- Participants: Healthy cadets aged 19-21 years.[3]

- Intervention: Single dose of standardized Rhodiola rosea extract (360 mg or 540 mg) or placebo.[3]
- Outcome Measures: The primary outcome was the Anti-Fatigue Index (AFI), a measure of mental work capacity under stressful conditions.[3]
- Data Analysis: Statistical comparison of AFI scores between the treatment and placebo groups.[3]

Protocol 2: Evaluation in Stress-Related Fatigue

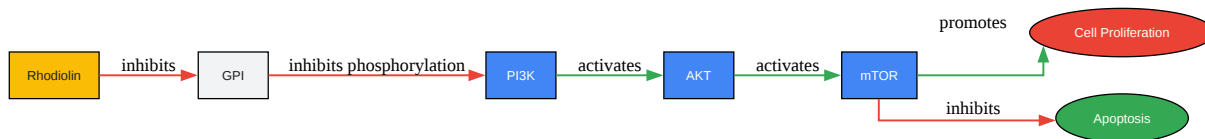
- Study Design: Randomized, double-blind, placebo-controlled study.
- Participants: Individuals with a diagnosis of stress-related fatigue.[2]
- Intervention: 576 mg/day of Rhodiola rosea extract or placebo for 28 days.[2]
- Outcome Measures: Changes in fatigue symptoms were assessed using the Pines' Burnout Scale.
- Data Analysis: Comparison of the reduction in fatigue scores between the active treatment and placebo groups.[2]

Protocol 3: Open-Label Trial for Chronic Fatigue

- Study Design: Open-label, multicenter clinical trial.[4]
- Participants: 100 subjects experiencing prolonged or chronic fatigue symptoms.[4]
- Intervention: 400 mg/day of a dry ethanolic extract of R. rosea (WS® 1375) administered for 8 weeks.[4]
- Outcome Measures: A variety of scales and tests related to fatigue were used to assess changes from baseline.[4]
- Data Analysis: Exploratory data analysis to evaluate the changes in fatigue measures over the treatment period.[4]

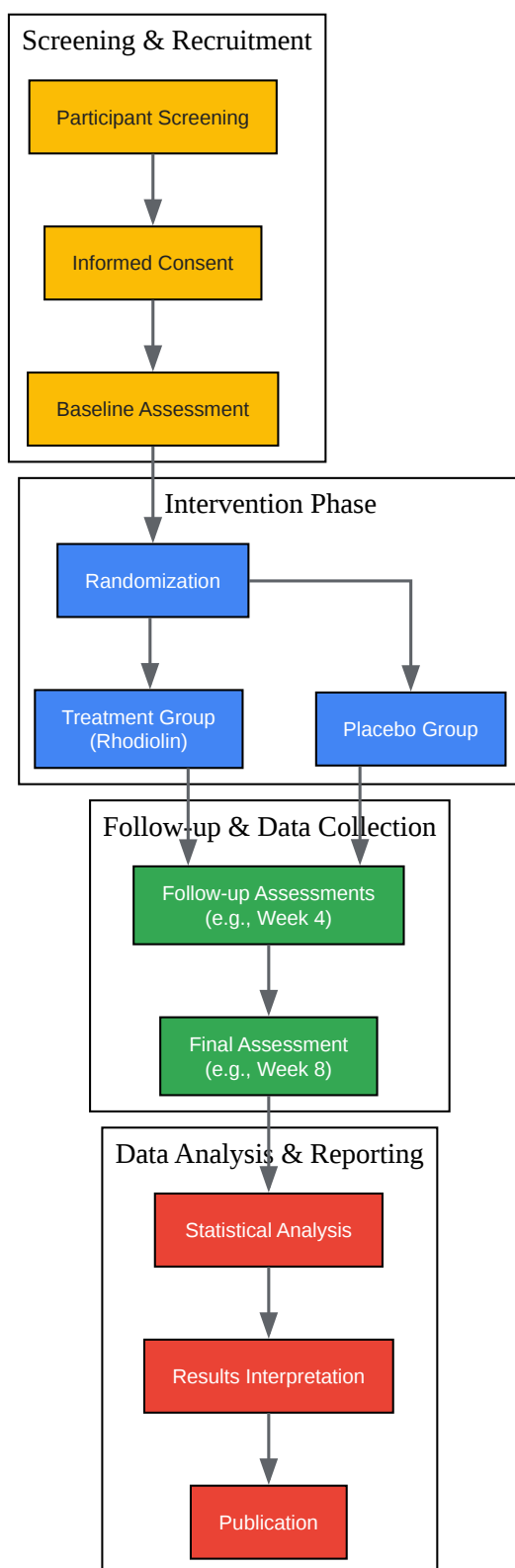
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular mechanisms of *Rhodiola rosea* and a typical workflow for a clinical trial investigating its effects.



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Caption: PI3K/AKT/mTOR signaling pathway inhibited by **Rhodiolin**.^[7]



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Caption: Generalized workflow of a randomized controlled trial for **Rhodiolin**.

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